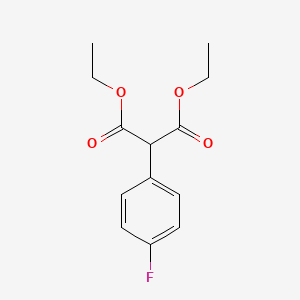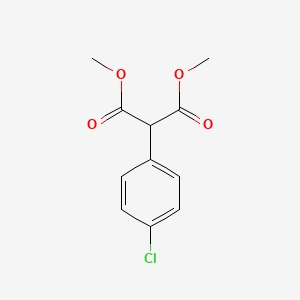
1,3-dimethyl 2-(4-chlorophenyl)propanedioate
Overview
Description
1,3-dimethyl 2-(4-chlorophenyl)propanedioate is an organic compound that belongs to the class of malonic acid esters It is characterized by the presence of a 4-chlorophenyl group attached to the malonic acid moiety, which is esterified with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl 2-(4-chlorophenyl)propanedioate typically involves the malonic ester synthesis. This process includes the following steps :
Deprotonation: The malonic ester is deprotonated using a base such as sodium ethoxide to form an enolate.
Alkylation: The enolate undergoes nucleophilic substitution with 4-chlorobenzyl chloride to form the alkylated product.
Hydrolysis: The ester groups are hydrolyzed under acidic conditions to yield the malonic acid derivative.
Esterification: The malonic acid derivative is then esterified with methanol in the presence of an acid catalyst to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are added in a controlled manner, and the reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl 2-(4-chlorophenyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the ester groups
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form a substituted acetic acid.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Acids: Hydrochloric acid, sulfuric acid
Solvents: Methanol, ethanol, dichloromethane
Major Products
Substituted Acetic Acid: Formed through decarboxylation
Malonic Acid Derivative: Formed through hydrolysis
Scientific Research Applications
1,3-dimethyl 2-(4-chlorophenyl)propanedioate has several applications in scientific research, including :
Organic Synthesis: Used as a building block in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of barbiturates, sedatives, and anticonvulsants.
Material Science: Used in the preparation of polymers and cross-linking agents.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1,3-dimethyl 2-(4-chlorophenyl)propanedioate involves its reactivity as a malonic ester. The compound can form enolates, which act as nucleophiles in various reactions . The enolate formation and subsequent reactions are facilitated by the electron-withdrawing effects of the ester groups and the 4-chlorophenyl group.
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: Another malonic ester used in similar synthetic applications.
Ethyl Acetoacetate: Used in the acetoacetic ester synthesis, which is similar to the malonic ester synthesis.
Uniqueness
1,3-dimethyl 2-(4-chlorophenyl)propanedioate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct reactivity and potential applications compared to other malonic esters. The chlorophenyl group can participate in additional reactions, such as electrophilic aromatic substitution, further expanding the compound’s utility in organic synthesis.
Properties
IUPAC Name |
dimethyl 2-(4-chlorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPPECTXRWWSQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382864 | |
| Record name | 2-(4-chlorophenyl)-malonic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34402-92-1 | |
| Record name | 2-(4-chlorophenyl)-malonic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl 2-(4-chlorophenyl)propanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
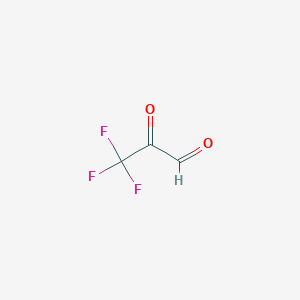
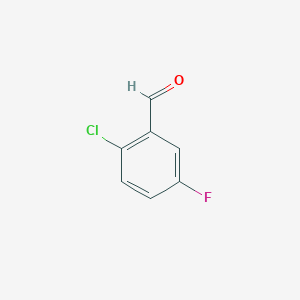
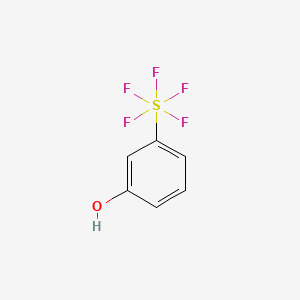
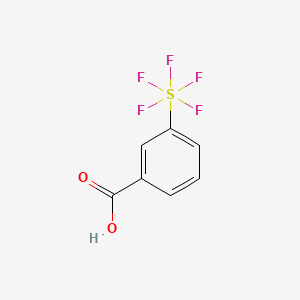

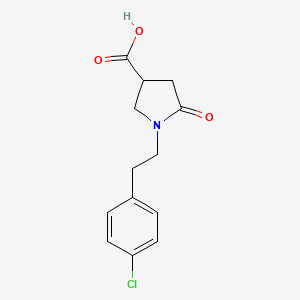
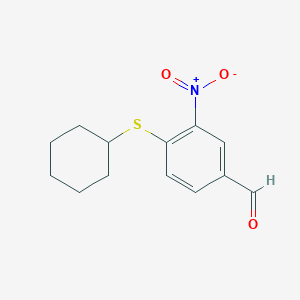
![6-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1362335.png)

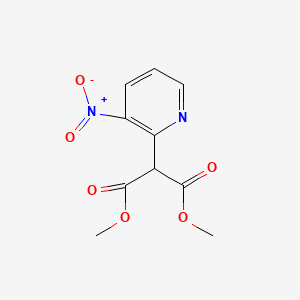
![2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B1362341.png)

